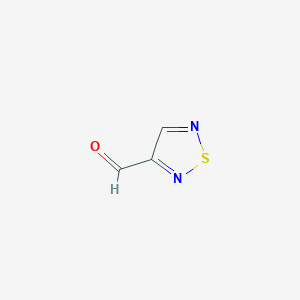

1,2,5-Thiadiazole-3-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,5-thiadiazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2OS/c6-2-3-1-4-7-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDCFDKIOMYRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505678 | |

| Record name | 1,2,5-Thiadiazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75238-60-7 | |

| Record name | 1,2,5-Thiadiazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-thiadiazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Core Properties of 1,2,5-Thiadiazole Ring Systems

Abstract

The 1,2,5-thiadiazole scaffold, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has garnered substantial interest across diverse scientific disciplines, particularly in medicinal chemistry and materials science.[1][2] Its unique electronic properties, including high aromaticity and electron-withdrawing nature, confer a distinct reactivity profile and allow it to serve as a versatile bioisostere for various functional groups.[2][3] This guide provides a comprehensive technical overview of the fundamental properties of the 1,2,5-thiadiazole ring system. We will delve into its electronic structure and aromaticity, detail key synthetic methodologies, explore its chemical reactivity under various conditions, and summarize its characteristic spectroscopic signatures. Furthermore, this document will highlight the pivotal role of 1,2,5-thiadiazole derivatives in the development of therapeutic agents and advanced materials, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold

Thiadiazoles exist as four constitutional isomers, with the 1,2,5-thiadiazole system being a prominent member due to its unique physicochemical properties and synthetic accessibility.[4] The parent 1,2,5-thiadiazole is a colorless, thermally stable liquid with a high degree of aromatic character.[5] This inherent stability, coupled with the electron-deficient nature of the ring, makes it an attractive building block in the design of novel molecules with tailored functionalities.[2][6]

In the realm of drug discovery, the 1,2,5-thiadiazole moiety is recognized as a "privileged structure," frequently appearing in a variety of biologically active compounds.[7] Its ability to engage in hydrogen bonding and its role as a bioisosteric replacement for other chemical groups have been instrumental in the development of successful drugs.[2][3] Notable examples include Timolol, an antiglaucoma agent, and Zanaflex, an anti-spasmolytic drug.[6] The applications of this versatile heterocycle are continually expanding, with recent research exploring its potential in treating Alzheimer's disease and its use in creating advanced polymers and molecular materials.[6][8]

Electronic Structure and Aromaticity

The 1,2,5-thiadiazole ring is a planar system with C2v symmetry.[6] Its aromaticity is a key feature that dictates its stability and reactivity. Theoretical studies, including Density Functional Theory (DFT), indicate that 1,2,5-thiadiazole possesses a higher degree of aromaticity than other five-membered heterocycles such as pyrrole or thiophene.[6][9] The Bird aromaticity index (IA), which provides a quantitative measure of aromaticity, is 84 for 1,2,5-thiadiazole, with benzene being the reference at 100.[6]

This high aromaticity contributes to the thermal stability of the ring, which can withstand temperatures up to 220°C.[6] The electron distribution within the ring is characterized by a high electron density in the π-orbital system and a correspondingly low electron density on the nitrogen lone pairs.[6] This electronic arrangement explains the very weak basicity of the 1,2,5-thiadiazole ring, with a pKa of -4.90 for the parent compound.[5]

Physicochemical Properties

A summary of the key physicochemical properties of the parent 1,2,5-thiadiazole is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂N₂S | [10] |

| Molecular Weight | 86.12 g/mol | [10] |

| Melting Point | -50.1 °C | [5][6] |

| Boiling Point | 94 °C | [5][6] |

| Density | 1.268 g/mL | [5] |

| Dipole Moment | 1.56 D | [5][6] |

| pKa | -4.90 | [5] |

| Solubility | Soluble in water, carbon tetrachloride, and chloroform | [5] |

Synthesis of the 1,2,5-Thiadiazole Ring

The construction of the 1,2,5-thiadiazole ring can be achieved through several synthetic routes, with the most common approaches involving the cyclization of 1,2-diamino precursors.

From Aliphatic Diamines and Sulfur Chlorides

A prevalent method for synthesizing 1,2,5-thiadiazoles involves the reaction of an aliphatic α-diamine with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂).[11] The parent 1,2,5-thiadiazole can be prepared from the reaction of ethylenediamine with these sulfur reagents.[5] This reaction is typically carried out in an inert solvent such as benzene or dimethylformamide.[11] The use of the diamine in the form of its acid addition salt is often preferred over the free base.[11]

Experimental Protocol: Synthesis of 3,4-Dimethyl-1,2,5-thiadiazole

-

Reaction Setup: To a solution of sulfur dichloride (0.3 moles) in 30 mL of benzene, add 2,3-diaminobutane (0.1 moles).

-

Reaction Conditions: Heat the mixture at approximately 60°C for three hours.

-

Workup: Cool the reaction mixture to about 40°C and add 100 mL of water.

-

Neutralization and Extraction: Make the mixture just alkaline with potassium carbonate and separate the benzene layer.

-

Purification: The 3,4-dimethyl-1,2,5-thiadiazole can be isolated from the benzene layer.

From Diamines and Thionyl Chloride

Another widely used method is the reaction of a diamine with thionyl chloride (SOCl₂).[5] For instance, the reaction of diaminomaleonitrile with thionyl chloride yields 1,2,5-thiadiazole-3,4-dicarbonitrile in good yields.[5] This approach is versatile and can be applied to various substituted diamines.

Workflow for 1,2,5-Thiadiazole Synthesis

Caption: General synthetic scheme for 1,2,5-thiadiazole ring formation.

Chemical Reactivity

The reactivity of the 1,2,5-thiadiazole ring is a direct consequence of its aromatic and electron-deficient character.

Stability and Ring Opening

The high aromaticity of the 1,2,5-thiadiazole ring imparts significant stability.[5] However, the ring can be cleaved under both reductive and oxidative conditions.[6]

-

Reduction: While tolerant to mild reducing agents, powerful reagents can cause ring cleavage and desulfurization to yield 1,2-diamino compounds.[6]

-

Oxidation: Mild oxidizing agents like m-CPBA can oxidize the ring sulfur to form non-aromatic thiadiazole-1-oxides and 1,1-dioxides.[6] More aggressive oxidation can lead to oxidative ring cleavage.[6] The resulting 1,2,5-thiadiazole 1,1-dioxides are highly electrophilic and can be thermally unstable.[12][13]

Electrophilic and Nucleophilic Reactions

The 1,2,5-thiadiazole ring is generally unreactive towards electrophilic substitution reactions due to its electron-deficient nature.[6] Conversely, it is susceptible to nucleophilic attack. Organolithium and Grignard reagents typically attack the ring sulfur, leading to ring cleavage and the formation of 1,2-diimines.[6]

Reactions of Substituents

Halogenated 1,2,5-thiadiazoles can undergo nucleophilic substitution reactions where the halide is displaced.[6]

Reactivity Overview

Caption: Reactivity profile of the 1,2,5-thiadiazole ring system.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of 1,2,5-thiadiazole derivatives.

| Technique | Observation | Reference(s) |

| UV-Vis Spectroscopy | The parent 1,2,5-thiadiazole shows a maximum UV absorption at 253 nm in methanol. | [6] |

| ¹H NMR Spectroscopy | The ring protons of the parent compound appear at δ 8.61. | [6] |

| ¹³C NMR Spectroscopy | The ring carbons (C3 and C4) of the parent compound appear at δ 151.6. For 1,2,5-thiadiazole 1,1-dioxides, these signals shift downfield to the 150-170 ppm range. | [6][8] |

| IR Spectroscopy | Useful for identifying the S=O stretching vibrations in the oxidized derivatives. | [8] |

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the 1,2,5-thiadiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are commonly used. A greater number of scans is typically required compared to ¹H NMR.

-

Data Analysis: Process the raw data using Fourier transformation, phase correction, and baseline correction. Analyze chemical shifts, coupling constants, and signal integrations to elucidate the molecular structure.

Applications in Medicinal Chemistry and Materials Science

The unique properties of the 1,2,5-thiadiazole ring have led to its incorporation into a wide array of functional molecules.

Therapeutic Agents

The 1,2,5-thiadiazole scaffold is a key component in several therapeutic agents.[7] Its ability to act as a bioisostere for ester carbonyl groups has been explored in the design of muscarinic agonists.[14] Derivatives of 1,2,5-thiadiazole have shown a broad range of biological activities, including:

-

Muscarinic Receptor Agonists: For potential treatment of Alzheimer's disease.[6][14]

-

Antihypertensive and Anti-HIV Agents: Demonstrating the versatility of the scaffold.[7]

-

Serotonin (5-HT1A) Receptor Ligands: With potential applications in neuroscience.[15][16]

-

SHP2 Inhibitors: As a new class of potential anti-cancer agents.[17]

Materials Science

The planarity and electron-withdrawing properties of the 1,2,5-thiadiazole ring make it a valuable component in the design of organic materials.[6] Fused 1,2,5-thiadiazole systems have been utilized in the development of:

-

Low-Band-Gap Polymers: For applications in organic electronics.[6]

-

Donor-Acceptor Dyes: For use in optoelectronic devices.[18][19]

-

Thermally Stable Radical-Anion Salts: Exhibiting interesting magnetic properties.[2]

Conclusion

The 1,2,5-thiadiazole ring system stands out as a heterocycle of significant importance in both medicinal chemistry and materials science. Its inherent aromaticity, thermal stability, and well-defined reactivity profile provide a robust platform for the design of novel functional molecules. A thorough understanding of its fundamental properties, from its electronic structure to its spectroscopic signatures, is crucial for harnessing its full potential. The synthetic accessibility of this scaffold, coupled with its proven track record in successful drug candidates and advanced materials, ensures that the 1,2,5-thiadiazole ring will continue to be a focal point of intensive research and development.

References

-

Guarneri, M., et al. (n.d.). Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives. Farmaco, Edizione Scientifica. Available from: [Link]

-

Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme. Available from: [Link]

-

MDPI. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Available from: [Link]

-

ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Available from: [Link]

-

Mali, S. N., & Pandey, A. (2022, April 1). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening, 25(5), 771-787. Available from: [Link]

-

Pakulski, P., & Pinkowicz, D. (2021, August 11). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4867. Available from: [Link]

-

Pakulski, P., & Pinkowicz, D. (2021, August 11). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. MDPI. Available from: [Link]

-

Sauerberg, P., et al. (n.d.). 1,2,5-Thiadiazole Analogues of Aceclidine as Potent m1 Muscarinic Agonists. Journal of Medicinal Chemistry. Available from: [Link]

- Weinstock, L. M., & Williams, H. W. R. (n.d.). Process for preparing 1,2,5-thiadiazoles. Google Patents.

-

ResearchGate. (n.d.). A Theoretical Study on the Aromaticity of Thiadiazoles and Related Compounds. Available from: [Link]

-

Preprints.org. (n.d.). Isosterism between the six-membered diazaheterocycles and thiadiazole derivatives. Available from: [Link]

-

ResearchGate. (2025, October 15). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Available from: [Link]

-

Sabb, A. L., et al. (2001, April 23). 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors. Bioorganic & Medicinal Chemistry Letters, 11(8), 1069-71. Available from: [Link]

-

Chemsrc. (2025, September 19). 1,2,5-Thiadiazoles. Available from: [Link]

-

ResearchGate. (n.d.). Molecular-and-electronic-structure-of-1-2-5-thiadiazole-1-1-dioxide-derivatives.pdf. Available from: [Link]

-

Castellano, E. E., et al. (1996, August). Molecular and electronic structure of 1,2,5-thiadiazole 1,1-dioxide derivatives. Acta Crystallographica Section A: Foundations of Crystallography, 52(a1), C267-C267. Available from: [Link]

-

ChemRxiv. (n.d.). Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines Und. Available from: [Link]

-

ResearchGate. (2025, November 29). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Available from: [Link]

-

Wikipedia. (n.d.). Thiadiazoles. Available from: [Link]

-

The Journal of Physical Chemistry A. (2016, February 26). Benzo[c][2][5][20]thiadiazole Donor–Acceptor Dyes: A Synthetic, Spectroscopic, and Computational Study. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Chemistry and materials based on 5,5′-bibenzo[c][2][5][20]thiadiazole. Available from: [Link]

-

Journal of Medicinal Chemistry. (n.d.). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Available from: [Link]

-

PubMed. (2017, December 1). Benzo[c][2][5][20]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. Available from: [Link]

-

Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. isres.org [isres.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 5. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. benthamdirect.com [benthamdirect.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,2,5-Thiadiazoles | CAS#:288-39-1 | Chemsrc [chemsrc.com]

- 11. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Chemistry and materials based on 5,5′-bibenzo[c][1,2,5]thiadiazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,2,5-Thiadiazole-3-carbaldehyde: A Comprehensive Technical Guide

Executive Summary

1,2,5-Thiadiazole-3-carbaldehyde (Molecular Formula: C₃H₂N₂OS; CID 12649778)[1] is a highly versatile heteroaromatic building block. It serves as a critical intermediate in the synthesis of numerous bioactive molecules, including cardiotonic agents targeting GRK inhibition[2] and commercial beta-blockers such as Timolol[3]. The 1,2,5-thiadiazole scaffold is a privileged structure in medicinal chemistry due to its unique electronic properties and biological activities[4].

However, the structural validation of this compound during drug development requires rigorous analytical oversight. As a highly polarized, electron-deficient system, its spectroscopic behavior deviates from standard aliphatic or simple aromatic aldehydes. This whitepaper provides an in-depth, self-validating methodological framework for the comprehensive spectroscopic characterization (NMR, FT-IR, UV-Vis, and HRMS) of 1,2,5-thiadiazole-3-carbaldehyde, grounded in the causality of its electronic structure.

Electronic & Structural Causality

To accurately interpret the spectral data of 1,2,5-thiadiazole-3-carbaldehyde, one must first understand the fundamental electronic causality of the molecule. The 1,2,5-thiadiazole ring is a highly stable, planar, and aromatic system with a Bird aromaticity index of 84 (where benzene = 100)[3].

The presence of two electronegative nitrogen atoms and a polarizable sulfur atom creates a severe electron-withdrawing effect across the carbon backbone. When a formyl group (-CHO) is conjugated at the C3 position, the molecule becomes a highly polarized "pull-pull" system.

-

NMR Causality: This electron deficiency heavily deshields the remaining proton at the C4 position, pushing its ¹H NMR resonance significantly downfield (~8.9 ppm) compared to typical heteroaromatics[5]. Furthermore, the lack of adjacent protons on the ring eliminates homonuclear scalar coupling (J-coupling), resulting in sharp, diagnostic singlets.

-

Vibrational Causality: The conjugation of the C3 formyl group introduces a competitive resonance structure. This slightly weakens the ring's C=N bond while stiffening the C-C bond connecting the ring to the aldehyde, shifting the carbonyl C=O stretch to a highly specific wavenumber while maintaining a sharp, high-intensity absorption profile due to the large change in dipole moment during vibration[5].

Self-Validating Experimental Protocols

In pharmaceutical QA/QC, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to prevent false positives and instrument-induced artifacts.

Caption: Multi-modal spectroscopic workflow for 1,2,5-thiadiazole-3-carbaldehyde characterization.

High-Resolution NMR Acquisition

The formyl group is highly susceptible to acid-catalyzed hydration or oxidation in the presence of trace moisture.

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃. Crucial Step: The CDCl₃ must be pre-filtered through a short plug of basic alumina to neutralize trace DCl. This prevents the formation of the hydrate (gem-diol), which would falsely manifest as an upfield shift in the ¹³C NMR spectrum.

-

Shimming & Tuning: Perform automated 3D gradient shimming to achieve a line width at half height of < 0.6 Hz for the TMS internal standard (0.00 ppm).

-

Acquisition Parameters: For ¹³C NMR, acquire 512 transients using a power-gated broadband proton decoupling sequence. Set the relaxation delay (D1) to at least 2.0 seconds to ensure the complete longitudinal relaxation of the quaternary C3 and carbonyl carbons, preventing artificial signal attenuation.

ATR-FTIR Analysis

-

Background Collection: Clean the diamond ATR crystal with anhydrous isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and water vapor.

-

Sample Application & Acquisition: Apply 2 μL of the neat liquid compound directly onto the crystal. Apply optimal pressure using the anvil.

-

System Validation: Ensure the baseline is flat and the maximum absorbance of the C=O stretch does not exceed 1.2 A.U. Exceeding this threshold causes detector saturation, leading to peak broadening and inaccurate wavenumber assignments.

HRMS (ESI+) Validation

Relying on a single ionization mode can yield false negatives due to the compound's specific proton affinity. We employ Electrospray Ionization (ESI) in positive mode, utilizing a dilute formic acid dopant (0.1% v/v) in the mobile phase. This self-validating step ensures consistent protonation of the thiadiazole nitrogen, yielding a robust [M+H]⁺ signal. If the signal-to-noise ratio degrades, capillary voltage is systematically titrated against a known standard to decouple instrument drift from sample degradation.

Quantitative Data Presentation

The following tables summarize the expected quantitative spectroscopic data derived from the structural and electronic properties of the 1,2,5-thiadiazole core[5].

Table 1: Nuclear Magnetic Resonance (NMR) Assignments (CDCl₃, 298 K)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |

|---|---|---|---|---|

| ¹H | ~10.2 | Singlet (s) | 1H | -CHO (Formyl): Deshielded by the carbonyl oxygen and the electron-withdrawing thiadiazole ring. |

| ¹H | ~8.9 | Singlet (s) | 1H | C4-H (Aromatic): Highly deshielded due to the strong electron-withdrawing effect of the adjacent N and S atoms. |

| ¹³C | ~182.0 | Singlet (s) | 1C | C=O (Carbonyl): Typical aldehyde range, slightly shielded by ring conjugation. |

| ¹³C | ~158.0 | Singlet (s) | 1C | C3 (Quaternary): Attached directly to the formyl group. |

| ¹³C | ~153.0 | Singlet (s) | 1C | C4 (Aromatic CH): Adjacent to the sulfur and nitrogen atoms. |

Table 2: Key FT-IR Vibrational Frequencies (ATR, neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Significance |

|---|---|---|---|

| ~3100 | Weak | C-H stretch (Aromatic) | Confirms the presence of the C4 ring proton. |

| ~2850, ~2750 | Medium | C-H stretch (Aldehyde) | Fermi resonance doublet characteristic of the formyl group. |

| ~1705 | Strong | C=O stretch | Conjugated carbonyl stretch. |

| ~1530, ~1480 | Medium | C=N stretch | Diagnostic stretching modes of the 1,2,5-thiadiazole ring. |

Table 3: UV-Vis and HRMS Data

| Technique | Observed Value | Assignment / Ionization |

|---|---|---|

| UV-Vis (MeOH) | λmax ~260 nm | π → π* transition of the highly conjugated heteroaromatic ring. |

| UV-Vis (MeOH) | λmax ~310 nm | n → π* transition of the carbonyl group. |

| HRMS (ESI+) | m/z 115.00 | [M+H]⁺ (Exact calculated mass for C₃H₃N₂OS⁺ = 114.9966 Da). |

Structural Elucidation Logic

The integration of multi-modal data is required to definitively confirm the structure and rule out isomers (such as 1,2,4-thiadiazole or 1,3,4-thiadiazole derivatives). The logic tree below maps the causal relationship between the raw spectral data and the final structural assignment.

Caption: NMR structural elucidation logic and key chemical shift assignments.

By establishing a 2D Heteronuclear Multiple Bond Correlation (HMBC), the singlet at ~10.2 ppm (formyl proton) will show a strong ³J_CH coupling to the quaternary carbon at ~158 ppm (C3), unambiguously linking the aldehyde functional group to the specific position on the thiadiazole ring.

Sources

- 1. 1,2,5-Thiadiazole-3-carbaldehyde | C3H2N2OS | CID 12649778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2007034846A1 - Cardiotonic agent comprising grk inhibitor - Google Patents [patents.google.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The 1,2,5-Thiadiazole Scaffold: Physical Chemistry, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

The 1,2,5-thiadiazole ring is a privileged heterocyclic motif characterized by its unique N–S–N linkage, high aromaticity, and profound electron-withdrawing capacity. For drug development professionals and synthetic chemists, mastering the physicochemical nuances of this scaffold is critical for optimizing pharmacokinetics, tuning electronic materials, and executing high-yield derivatizations. This whitepaper provides an in-depth mechanistic analysis of the physical and chemical properties of 1,2,5-thiadiazole derivatives, complete with validated synthetic protocols and pharmacological case studies.

Physicochemical Profiling of the 1,2,5-Thiadiazole Scaffold

Electronic Structure and Basicity

The parent 1,2,5-thiadiazole is a colorless, thermally stable liquid with a high degree of aromatic character[1]. Unlike many nitrogen-containing heterocycles, the 1,2,5-thiadiazole ring is exceptionally electron-deficient. The high electron density is sequestered within the π -orbital system rather than localized on the nitrogen lone pairs. Consequently, the parent compound is a remarkably weak base, exhibiting a pKa of −4.90[1]. This low basicity means that standard N-alkylation is not facile, a property that medicinal chemists exploit to prevent unwanted ionization and improve membrane permeability in drug design.

Oxidation and Reactivity

The sulfur atom within the ring serves as a versatile handle for electronic tuning. It can be readily oxidized using mild oxidants (such as MCPBA) to form nonaromatic 1-oxides, or under more forcing conditions to yield 1,1-dioxides[1]. The conversion to 1,2,5-thiadiazole 1,1-dioxides drastically lowers the HOMO and LUMO energy levels, transforming the molecule into a potent n-type electron-transporting material and increasing its vulnerability to nucleophilic attack[2].

Quantitative Data Summary

To facilitate rapid comparison for structural design, the physical properties of the parent scaffold and its key derivatives are summarized below.

| Compound | Melting Point (°C) | Boiling Point (°C) | pKa | logP | Pharmacological / Chemical Role |

| 1,2,5-Thiadiazole | -50.1 | 94.0 | -4.90 | N/A | Parent heterocyclic scaffold[1] |

| 3,4-Dichloro-1,2,5-thiadiazole | 82–83 | 158.0 | ~1.50 | 1.84 | Intermediate for Timolol synthesis[3] |

| 1,2,5-Thiadiazole-3,4-dicarboxylic acid | 177.0 | N/A | N/A | 0.10 | Synthetic building block[4] |

| Xanomeline | N/A | 397.0 | 6.70–7.34 | 3.15–3.77 | M1/M4 Muscarinic Agonist[5] |

Synthetic Methodologies: Deconstructing the Protocols

As a Senior Application Scientist, I emphasize that successful synthesis requires understanding the causality behind the reagents and conditions. Below are two field-proven, self-validating protocols for constructing and derivatizing the 1,2,5-thiadiazole ring.

Ring Construction via N-Sulfinylation

The most robust method for constructing the 1,2,5-thiadiazole core involves the condensation of a diamine with thionyl chloride (SOCl 2 ) or sulfur monochloride (S 2 Cl 2 ).

Protocol: Synthesis of 1,2,5-Thiadiazole-3,4-dicarbonitrile

-

Step 1: Reaction Setup. Suspend diaminomaleonitrile (46 mmol) in neat SOCl 2 (70 mL).

-

Causality: Using neat SOCl 2 serves a dual purpose: it acts as the solvent to maintain a high concentration of the electrophile, and it drives the thermodynamic equilibrium of the dehydration step forward.

-

-

Step 2: Thermal Cyclization. Heat the mixture to reflux for 2.5 hours.

-

Causality: Thermal energy is required to overcome the activation barrier for the initial N-sulfinylation, forming a monosulfinylamine intermediate, which subsequently cyclizes[1].

-

-

Step 3: Concentration. Remove excess SOCl 2 under reduced pressure.

-

Causality: SOCl 2 is highly reactive. Vacuum distillation ensures its complete removal without thermally degrading the newly formed, sensitive dicarbonitrile product.

-

-

Step 4: Self-Validating Workup. Dissolve the crude residue in CHCl 3 and wash with 5% aqueous NaHCO 3 .

-

Causality: The cyclization generates copious amounts of HCl and SO 2 . The NaHCO 3 wash neutralizes these acids, preventing the acid-catalyzed hydrolysis of the nitrile groups. The cessation of CO 2 evolution visually validates that the organic layer is neutralized.

-

-

Step 5: Isolation. Dry the organic phase over MgSO 4 , filter, and purify via silica gel chromatography (CHCl 3 eluent) to yield the product (~80% yield)[1].

Fig 1. Mechanistic workflow for the synthesis of 1,2,5-thiadiazole-3,4-dicarbonitrile.

Nucleophilic Aromatic Substitution (SNAr)

Because the 1,2,5-thiadiazole ring is electron-deficient, halogenated derivatives like 3-chloro-1,2,5-thiadiazole are prime candidates for SNAr reactions[6].

Protocol: Amination of 3-Chloro-1,2,5-thiadiazole

-

Step 1: Solvation. Dissolve 3-chloro-1,2,5-thiadiazole in anhydrous dichloromethane (DCM).

-

Causality: DCM is an aprotic solvent that solubilizes the reagents without participating in hydrogen bonding, which would otherwise blunt the nucleophilicity of the incoming amine.

-

-

Step 2: Nucleophilic Attack. Add morpholine (2.0–2.2 molar equivalents) dropwise at room temperature.

-

Causality: The electron-withdrawing nature of the thiadiazole ring lowers the activation energy for the Meisenheimer complex, allowing the reaction to proceed at room temperature. The excess morpholine acts as both the nucleophile and an acid scavenger to absorb the liberated HCl, driving the reaction to completion[6].

-

-

Step 3: Monitoring & Workup. Monitor via TLC until the starting material is consumed. Wash the reaction mixture with deionized water.

-

Causality: Washing with water partitions the highly water-soluble morpholine hydrochloride salts into the aqueous layer, leaving the pure aminated thiadiazole in the organic phase—a self-validating purification step.

-

Pharmacological Integration: The Case of Xanomeline

In drug development, the 1,2,5-thiadiazole core is frequently utilized as a bioisostere for esters or amides. It provides metabolic stability while maintaining the necessary dipole interactions for receptor binding.

A premier example is Xanomeline , a therapeutic agent targeting Alzheimer's disease and schizophrenia. The 1,2,5-thiadiazole core in Xanomeline provides an optimal lipophilicity profile (logP 3.15–3.77) for crossing the blood-brain barrier, while its pKa (6.70–7.34) ensures a balanced ratio of ionized to unionized drug at physiological pH[5]. Xanomeline acts as an agonist at M1 and M4 muscarinic acetylcholine receptors, triggering a Gq-protein coupled cascade that ultimately modulates neural activity.

Fig 2. Intracellular signaling pathway activated by 1,2,5-thiadiazole derivative Xanomeline.

References

-

1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials , MDPI,[Link]

-

1,2,5-Thiadiazole-3,4-dicarboxylic acid | C4H2N2O4S | CID 270016 , PubChem,[Link]

-

Xanomeline Production Cost Analysis Reports 2026 , Procurement Resource,[Link]

Sources

- 1. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. 1,2,5-Thiadiazole-3,4-dicarboxylic acid | C4H2N2O4S | CID 270016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. procurementresource.com [procurementresource.com]

- 6. 3-Chloro-1,2,5-thiadiazole | 5097-45-0 | Benchchem [benchchem.com]

aromaticity and stability of the 1,2,5-thiadiazole nucleus

An In-Depth Technical Guide to the Aromaticity and Stability of the 1,2,5-Thiadiazole Nucleus

Introduction

The 1,2,5-thiadiazole nucleus, a five-membered heterocyclic compound containing one sulfur and two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique electronic structure imparts a high degree of aromaticity, which in turn governs its remarkable stability and distinct reactivity profile. This guide offers a comprehensive exploration of the theoretical underpinnings and empirical evidence that define the aromatic character and stability of the 1,2,5-thiadiazole core. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with field-proven insights, providing a robust framework for understanding and utilizing this privileged scaffold.[2]

Part 1: The Aromatic Character of the 1,2,5-Thiadiazole Ring

Aromaticity is a fundamental concept that explains the enhanced stability and specific reactivity of certain cyclic, planar molecules. The 1,2,5-thiadiazole ring is a classic example of a heteroaromatic system.

Electronic Structure and π-Electron Delocalization

The 1,2,5-thiadiazole ring is a planar, five-membered system. It contains two carbon atoms, two nitrogen atoms, and one sulfur atom.[3] The aromaticity arises from a cyclic array of p-orbitals occupied by six π-electrons, conforming to Hückel's rule (4n+2, where n=1).[1] This 6π-electron system is formed by contributions from the two C=N double bonds and a lone pair of electrons from the sulfur atom, which delocalize across the entire ring.[4] This delocalization is responsible for the molecule's high stability and is best represented through its resonance structures.

Caption: Resonance contributors of the 1,2,5-thiadiazole nucleus.

Evidence of Aromaticity

The aromatic nature of 1,2,5-thiadiazole is not merely a theoretical construct but is strongly supported by a wealth of computational and experimental data.

1.2.1 Computational Evidence

Theoretical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in quantifying the aromaticity of the 1,2,5-thiadiazole ring.[5] Multiple studies conclude that the thiadiazoles are aromatic compounds, with some theoretical models suggesting that 1,2,5-thiadiazole is even more aromatic than common heterocycles like pyrrole or thiophene.[6][7] Aromaticity can be quantified using various indices, such as the Bird aromaticity index (IA), where 1,2,5-thiadiazole scores an 84, a value approaching that of benzene (IA = 100).[6]

| Property | Value | Significance |

| Bird Aromaticity Index (IA) | 84 (Benzene = 100) | Indicates a high degree of aromatic character.[6] |

| pKa (Conjugate Acid) | -4.9 | Very weak basicity suggests nitrogen lone pairs are not readily available for protonation, consistent with π-system involvement.[1][6] |

| Dipole Moment (µ) | 1.58 D | Confirms the polar nature of the heterocycle due to the electronegativity differences between S, N, and C atoms.[6] |

1.2.2 Experimental Evidence

Empirical data provides compelling validation of the ring's aromaticity.

-

Spectroscopic Characterization: In the ¹H NMR spectrum, the ring protons of unsubstituted 1,2,5-thiadiazole exhibit a signal at δ 8.61.[6] This significant downfield shift is characteristic of protons attached to an aromatic ring, caused by the diamagnetic ring current induced in the π-electron system by the external magnetic field. The ¹³C NMR spectrum shows signals for the carbon atoms at δ 151.6, also in the aromatic region.[6]

-

Thermal Properties: The parent 1,2,5-thiadiazole is a colorless liquid that is thermally stable up to 220°C, a direct consequence of the energetic favorability of the delocalized aromatic system.[6]

-

Chemical Reactivity: A defining feature of aromatic compounds is their tendency to undergo substitution rather than addition reactions. The 1,2,5-thiadiazole ring is notably resistant to electrophilic substitution and tolerates a wide range of mild reducing agents, reflecting its inherent stability.[6]

Part 2: The Stability and Reactivity of the 1,2,5-Thiadiazole Nucleus

The high aromaticity of the 1,2,5-thiadiazole ring directly translates into significant thermodynamic and chemical stability. However, this stability is not absolute, and the ring exhibits specific reactivity patterns under different conditions.

Thermal and Photochemical Stability

As previously noted, the parent ring is thermally robust.[6] This stability makes the scaffold attractive for applications where thermal stress may be a factor. However, certain substitutions can alter this behavior. For instance, 3,4-diphenyl-1,2,5-thiadiazole undergoes slow photochemical degradation, leading to the extrusion of sulfur and the formation of benzonitrile.[1][6]

Chemical Reactivity Profile

The stability of the ring dictates its behavior in chemical reactions. The high electron density within the π-orbital system, coupled with the electron-withdrawing nature of the two nitrogen atoms, creates a unique reactivity landscape.[1]

-

Basicity: The 1,2,5-thiadiazole ring is a very weak base, with a pKa of -4.9.[1][6] This is because the nitrogen lone pairs have significant s-character and are drawn into the electron-deficient ring, making them less available for protonation.

-

Oxidation: While the ring itself is stable, the endocyclic sulfur atom is susceptible to oxidation. Mild oxidizing agents, such as 3-chloroperoxybenzoic acid (mCPBA), can oxidize the sulfur to form non-aromatic 1,2,5-thiadiazole 1-oxides and 1,1-dioxides.[6][8] More aggressive oxidative conditions can lead to the cleavage of the ring.[6]

-

Reduction: The ring system can withstand mild reducing agents. However, powerful reagents can achieve ring cleavage and desulfurization, yielding the corresponding 1,2-diamino compounds.[6] This "protected" 1,2-diamine functionality has been exploited in organic synthesis.

-

Electrophilic and Nucleophilic Reactions: The ring is generally unreactive towards electrophilic substitution reactions due to its electron-deficient nature.[6] Conversely, this electron deficiency makes the ring system susceptible to nucleophilic attack, which can often result in ring-opening.[9]

Caption: Key reactivity pathways of the 1,2,5-thiadiazole nucleus.

Part 3: Methodologies for Synthesis and Analysis

The study and application of 1,2,5-thiadiazole rely on robust synthetic and analytical protocols.

Experimental Protocol: Synthesis of 1,2,5-Thiadiazoles

One of the most common and versatile methods for constructing the 1,2,5-thiadiazole ring is the reaction of an aliphatic α-diamine with a sulfur source, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂).[10]

Step-by-Step Methodology: Synthesis of 3,4-Dimethyl-1,2,5-thiadiazole

-

Reagent Preparation: In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend 2,3-diaminobutane dihydrochloride in an inert solvent such as dimethylformamide (DMF).

-

Reaction Initiation: While stirring the suspension, add sulfur monochloride (S₂Cl₂) dropwise via the dropping funnel. The reaction is often exothermic and may require cooling to maintain control.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (typically around 60-80°C) for several hours (e.g., 3 hours) to ensure the reaction goes to completion.[10]

-

Workup: Cool the mixture to room temperature and pour it into water. Neutralize the aqueous solution carefully with a base, such as potassium carbonate, until it is slightly alkaline.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like benzene or diethyl ether.

-

Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography to yield pure 3,4-dimethyl-1,2,5-thiadiazole.

Caption: General workflow for the synthesis of 1,2,5-thiadiazoles.

Computational Protocol: DFT Analysis of Aromaticity

Computational chemistry provides invaluable insights into molecular properties before embarking on synthesis.[5]

Step-by-Step Methodology: DFT Calculation

-

Structure Building: Construct the 3D model of the desired 1,2,5-thiadiazole derivative using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization without constraints to find the lowest energy conformation. A common and reliable method is Density Functional Theory (DFT) with the B3LYP hybrid functional and a basis set such as 6-311G++(d,p).[9]

-

Frequency Calculation: After optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This also provides the predicted IR spectrum.

-

Electronic Property Calculation: Calculate key electronic properties, including molecular orbital energies (HOMO/LUMO), the molecular electrostatic potential (MEP) map, and atomic charges.

-

Aromaticity Indices: Calculate aromaticity descriptors. The Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion, where a negative value at the ring center indicates aromaticity. Geometric criteria like the Harmonic Oscillator Model of Aromaticity (HOMA) index can also be calculated from the optimized bond lengths.

Conclusion

The 1,2,5-thiadiazole nucleus is a planar, 6π-electron system that exhibits a high degree of aromaticity, a fact robustly supported by extensive computational and experimental evidence. This aromatic character is the primary determinant of its noteworthy thermal and chemical stability. While generally unreactive to electrophilic attack, the ring's sulfur atom is susceptible to oxidation, and the ring can be cleaved under strong reductive or nucleophilic conditions. This well-defined stability and reactivity profile, stemming directly from its electronic structure, establishes 1,2,5-thiadiazole as a privileged and versatile scaffold in the design of pharmaceuticals, such as the antiglaucoma agent Timolol, and advanced functional materials.[6] A thorough understanding of its fundamental properties is therefore essential for any scientist seeking to harness its potential.

References

- Guarneri, M., et al. (1985). Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives. Il Farmaco, Edizione Scientifica.

- Science of Synthesis. (n.d.).

- MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules.

- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.

- ChemicalBook. (2022). Synthesis of 1,2,5-Thiadiazole.

- Google Patents. (n.d.). Process for preparing 1,2,5-thiadiazoles. US3440246A.

- Benchchem. (n.d.). Comparative Cross-Reactivity Profiling of 1,2,5-Thiadiazole-Based Therapeutic Agents.

- MDPI. (2021).

- Bentham Science. (2022). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening.

- Benchchem. (n.d.). Theoretical and Computational Insights into 1,2,5-Thiadiazole-3-Carboxylic Acid: A Technical Guide.

- ResearchGate. (n.d.). Spectroscopic characterization and density functional studies of new thiadiazole 1,1-dioxide compounds.

- ResearchGate. (n.d.).

- ResearchGate. (2016).

- ResearchGate. (2025). (PDF)

- National Center for Biotechnology Information. (2021).

-

ACS Publications. (2016). Benzo[c][1][6][11]thiadiazole Donor–Acceptor Dyes: A Synthetic, Spectroscopic, and Computational Study. The Journal of Physical Chemistry A.

-

National Center for Biotechnology Information. (2016). Benzo[c][1][6][11]thiadiazole Donor-Acceptor Dyes: A Synthetic, Spectroscopic, and Computational Study.

- National Center for Biotechnology Information. (2016). Highly Contorted 1,2,5-Thiadiazole-Fused Aromatics for Solution-Processed Field-Effect Transistors: Synthesis and Properties.

- ChemRxiv. (n.d.).

- ACS Publications. (n.d.). 1,2,5-Thiadiazole Analogues of Aceclidine as Potent m1 Muscarinic Agonists. Journal of Medicinal Chemistry.

- Wikipedia. (n.d.). Thiadiazoles.

- ResearchGate. (n.d.).

- National Center for Biotechnology Information. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology.

- Wiley Online Library. (n.d.). Highly Contorted 1,2,5‐Thiadiazole‐Fused Aromatics for Solution‐Processed Field‐Effect Transistors.

- kalorimetrietage. (n.d.). Tautomerism and thermodynamic stability of two mercapto-1,3,4-thiadiazoles.

- Royal Society of Chemistry. (n.d.). Synthesis and characterization of new electron donors containing 1,2,5-thiadiazole and 1,1A-dihydro-4,4A-bi(pyridylidene) units.

- National Center for Biotechnology Information. (n.d.).

- ACS Publications. (n.d.). The Structure of 1,2,5-Thiadiazole as Determined by Gas Electron Diffraction.

-

ResearchGate. (2023). A New Efficient Method for the Synthesis of Fused[1][6][11]Thiadiazoles and Their Dearomatization with C‐Nucleophiles.

Sources

- 1. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 4. isres.org [isres.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials [mdpi.com]

- 10. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]

- 11. Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,2,5-Thiadiazole Scaffold: Biological Activity, Pharmacophore Dynamics, and the Role of the Unsubstituted Core

As a Senior Application Scientist navigating the complexities of heterocyclic drug design, understanding the nuanced behavior of the 1,2,5-thiadiazole ring is paramount. This five-membered heterocycle—comprising one sulfur and two nitrogen atoms—acts as a structurally restricted pharmacophore, a potent hydrogen-bonding domain, and a two-electron donor system[1]. While the vast majority of therapeutic applications utilize highly substituted derivatives, analyzing the biological and chemical baseline of the unsubstituted 1,2,5-thiadiazole core reveals the mechanistic causality behind its role as a privileged bioisostere in modern medicinal chemistry[2].

Electronic Profile and Base Sensitivity of the Unsubstituted Core

The unsubstituted 1,2,5-thiadiazole parent compound (C₂H₂N₂S) possesses a mesoionic character that facilitates excellent cellular membrane permeability[3]. However, deploying the unsubstituted core directly in biological systems presents significant stability challenges.

The highly electron-deficient nature of the unsubstituted ring renders the C3 and C4 carbons highly susceptible to nucleophilic attack. In practical laboratory and physiological environments, unsubstituted 1,2,5-thiadiazoles are remarkably sensitive to decomposition by strong bases, leading to rapid ring-opening and degradation[4]. This base-mediated instability is the primary reason the unsubstituted parent compound lacks direct therapeutic utility.

The Causality of Substitution: To harness the scaffold's biological potential, medicinal chemists must functionalize the C3 and C4 positions (typically with alkoxy, alkylthio, or halogen groups). This substitution dramatically increases the electron density of the ring, stabilizing the heterocycle against base degradation while simultaneously directing its affinity toward specific biological receptors[4].

Bioisosterism and Receptor Dynamics: M1 Muscarinic Agonists

The functionalized 1,2,5-thiadiazole scaffold is a highly effective bioisostere for ester carbonyl groups, pyrazines, and oxadiazoles[4][5]. This property has been extensively exploited in the development of potent M1 muscarinic agonists, such as analogues of aceclidine and xanomeline[4].

When designing these neuroactive agents, the rigid framework of the 1,2,5-thiadiazole ring controls the spatial orientation of its hydrogen-bonding centers relative to the protonated nitrogen of the ligand[4].

-

Mechanistic Interaction: The nitrogen atoms on the thiadiazole ring project regions of high electrostatic potential that interact with hydrogen-bonding sites on the M1 receptor[4]. Concurrently, the azabicyclic nitrogen forms a critical ion-pair with the Asp105 residue in the receptor pocket[4].

-

The Role of the Side Chain: The unsubstituted core alone fails to mimic the acetyl function effectively; however, the addition of an alkoxy or alkylthio side chain containing three to six carbon atoms yields compounds with both high receptor affinity and M1 agonist efficacy[4].

Fig 1: Signal transduction pathway of M1 muscarinic receptor activation by 1,2,5-thiadiazole agonists.

Broad-Spectrum Biological Activities

Because the core scaffold intrinsically promotes membrane permeability, functionalized 1,2,5-thiadiazoles exhibit a broad spectrum of potent biological activities across various therapeutic areas[1][3].

-

Anticancer Therapeutics: Fused ring systems, specifically anthra[1,2-c][1,2,5]thiadiazole-6,11-dione derivatives (e.g., NSC745885 and NSC763968), have demonstrated remarkable in vitro cytotoxicity. These compounds are highly active against leukemia, melanoma, ovarian, and prostate cancer cell lines[3].

-

Enzyme Inhibition (Anti-inflammatory): Carbamate derivatives of 1,2,5-thiadiazoles act as potent, irreversible inhibitors of the α/β-hydrolase domain 6 (ABHD6) enzyme. Inhibiting ABHD6 is a highly relevant therapeutic strategy for managing inflammatory processes and metabolic disorders[1].

Quantitative Biological Activity Summary

The table below consolidates the efficacy metrics of key 1,2,5-thiadiazole derivatives across different biological targets, highlighting the necessity of functionalization for high-potency interactions.

| Compound / Derivative Class | Primary Biological Target | Activity Metric | Value Range | Reference |

| Alkylthio-1,2,5-thiadiazole azacycles | M1 Muscarinic Receptor | IC₅₀ (Affinity) | 0.47 – 6.1 nM | [6] |

| NSC745885 (Anthra-fused derivative) | Leukemia / Melanoma Cells | GI₅₀ (Cytotoxicity) | 0.16 – 7.71 μM | [3] |

| NSC763968 (Anthra-fused derivative) | Prostate Cancer Cells | GI₅₀ (Cytotoxicity) | 0.18 – 1.45 μM | [3] |

| 4-Morpholino-thiadiazolyl carbamate | ABHD6 Enzyme | IC₅₀ (Inhibition) | 44 nM | [1] |

Experimental Methodologies: From Core to Pharmacophore

To leverage this scaffold, researchers must synthesize the unsubstituted core and subsequently functionalize it. The following self-validating protocols are engineered to mitigate the inherent base-sensitivity of the parent heterocycle.

Protocol 1: Synthesis of the Unsubstituted 1,2,5-Thiadiazole Core

Causality: Ethane-1,2-diamine dihydrochloride provides the necessary N-C-C-N backbone. Reacting this with sulfur monochloride (S₂Cl₂) drives an oxidative cyclization. A polar aprotic solvent (DMF) is chosen to solubilize the dihydrochloride salt without acting as a competing nucleophile[7].

-

Preparation: In a well-ventilated fume hood, dissolve S₂Cl₂ (2.4 mol) in 380 mL of anhydrous dimethylformamide (DMF)[7].

-

Addition: Slowly add ethane-1,2-diamine dihydrochloride (0.4 mol) to the stirring solution[7].

-

Cyclization: Gradually heat the reaction mixture to 75–80°C. Caution: The reaction is highly exothermic.[7].

-

Isolation & Validation: Isolate the volatile unsubstituted 1,2,5-thiadiazole via fractional distillation. Crucial Step: Strictly avoid basic aqueous workups to prevent ring decomposition[4]. Validate the product via FT-IR; the spectrum must show characteristic C=N stretching and ring vibrations, with a complete absence of substituent bands[8].

Protocol 2: C3-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Causality: To stabilize the ring, the core is first chlorinated to yield 3-chloro-1,2,5-thiadiazole. The strong electron-withdrawing nature of the thiadiazole nitrogens makes the C3 position highly electrophilic, allowing for rapid SNAr with amines or alkoxides under mild conditions[7].

-

Reaction Setup: Dissolve 3-chloro-1,2,5-thiadiazole in a dry, non-nucleophilic solvent such as dichloromethane (DCM)[7].

-

Nucleophile Addition: Add the target nucleophile (e.g., morpholine, 1.0–1.2 molar equivalents) dropwise at room temperature[7].

-

Monitoring: Stir the mixture and monitor via Thin Layer Chromatography (TLC). The reaction typically proceeds rapidly without external heating[7].

-

Workup & Validation: Quench the reaction with distilled water to wash away excess morpholine and amine salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure[7]. Validate via FT-IR by confirming the disappearance of the C-Cl stretch in the fingerprint region[7].

Fig 2: Step-by-step synthetic workflow from the unsubstituted core to a functionalized pharmacophore.

References

-

Mali, S. N., & Pandey, A. (2021). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening.[Link]

-

Sauerberg, P., et al. (1992). 1,2,5-Thiadiazole Analogues of Aceclidine as Potent m1 Muscarinic Agonists. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Sauerberg, P., et al. (1998). Muscarinic Agonists with Antipsychotic-like Activity: Structure−Activity Relationships of 1,2,5-Thiadiazole Analogues with Functional Dopamine Antagonist Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules.[Link]

-

Hu, Y., et al. (2014). Thiadiazole derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry (PMC - NIH).[Link]

-

National Open Access Monitor, Ireland. (2019). Thiadiazole—a Promising Structure in Medicinal Chemistry.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Chloro-1,2,5-thiadiazole | 5097-45-0 | Benchchem [benchchem.com]

- 8. 3-Chloro-4-methoxy-1,2,5-thiadiazole | RUO | Supplier [benchchem.com]

Theoretical Calculations on the 1,2,5-Thiadiazole Ring: A Comprehensive Computational Guide

Executive Summary

The 1,2,5-thiadiazole ring is a highly versatile, five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic properties make it a foundational pharmacophore in medicinal chemistry and a critical electron-accepting moiety in organic photovoltaics (OPVs) and advanced optoelectronics. This technical whitepaper provides an in-depth analysis of the theoretical and computational methodologies—specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)—required to accurately model the electronic structure, thermodynamic stability, and excited-state dynamics of 1,2,5-thiadiazole derivatives.

Mechanistic Grounding: The 1,2,5-Thiadiazole Scaffold

The molecular structure of 1,2,5-thiadiazole is strictly planar, driven by the delocalization of its π -electron system[1]. The mechanistic significance of this ring lies in its profound electron-withdrawing capability. The two sp2 -hybridized, highly electronegative nitrogen atoms, combined with the polarizable d -orbitals of the sulfur atom, create an electron-deficient core.

When integrated into larger conjugated systems (such as benzo[c][1,2,5]thiadiazole), this scaffold drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy[2]. This energetic lowering is the primary causal factor for its efficacy as an acceptor unit in Donor-Acceptor (D-A) architectures, facilitating efficient exciton dissociation and high open-circuit voltages ( Voc ) in organic solar cells[3].

Self-Validating Experimental Protocols: Computational Workflow

To accurately capture the hypervalent-like sulfur interactions and extended π -conjugation of 1,2,5-thiadiazole, researchers must employ a rigorous, self-validating computational workflow. The following protocol outlines the standard operational procedure for in-silico characterization[1].

Step-by-Step Methodology

-

Geometry Initialization: Construct the initial molecular geometry using a molecular editor (e.g., GaussView). Enforce a planar constraint on the core thiadiazole ring to reflect its native aromaticity prior to optimization[1].

-

Ground-State Optimization (DFT): Execute a geometry optimization using a hybrid functional (e.g., M06 or B3LYP) paired with a polarized basis set such as 6-31G(d,p).

-

Causality: The explicit inclusion of 'd' polarization functions on heavy atoms (S, N, C) is causally necessary to accurately model the electron density distribution and the polarizability of the sulfur atom, which standard basis sets fail to capture[2].

-

-

Vibrational Frequency Validation: Perform a frequency calculation at the exact same level of theory used for optimization.

-

Self-Validation Mechanism: The optimization is only mathematically validated if zero imaginary frequencies ( NImag=0 ) are observed. This confirms the optimized geometry is a true local minimum on the potential energy surface. If an imaginary frequency is present, the structure must be distorted along that normal mode and re-optimized[1].

-

-

Excited-State Calculation (TD-DFT): Perform Time-Dependent DFT (TD-DFT) on the validated ground-state geometry to extract the UV-Vis absorption spectrum and transition density matrix (TDM)[1].

-

Causality: For D-A systems exhibiting Intramolecular Charge Transfer (ICT), standard hybrid functionals (like B3LYP) suffer from severe self-interaction errors, underestimating excitation energies. Therefore, long-range corrected functionals (e.g., CAM-B3LYP or ω B97XD) must be employed to accurately predict charge-transfer states[4].

-

-

Electronic Property Extraction: Calculate the HOMO-LUMO energy gaps, reorganization energies, and perform Frontier Molecular Orbital (FMO) analysis to evaluate the molecule's charge mobility[2].

Caption: Self-validating computational workflow for 1,2,5-thiadiazole derivatives.

Quantitative Data: Benchmarking Functionals

The selection of the DFT functional dictates the accuracy of the theoretical model. Table 1 summarizes the performance of various functionals in predicting the charge-transfer (CT) excitation energies and oscillator strengths of benzo[c][1,2,5]thiadiazole (BTD) donor-acceptor dyes, demonstrating why long-range corrected functionals are prioritized for excited-state calculations[4].

Table 1: Benchmark of DFT Functionals for 1,2,5-Thiadiazole D-A Systems

| Functional | % Exact Exchange | CT Excitation Energy | Oscillator Strength | Primary Use Case |

| M06L | 0% | Severely Underestimated | Underestimated | Ground-state geometries |

| B3LYP | 20% | Accurate (Ground State) | Moderate | Standard electronic structure |

| PBE0 | 25% | Accurate (Ground State) | Moderate | Alternative to B3LYP |

| CAM-B3LYP | 19–65% (Range-separated) | Highly Accurate (CT) | Highly Accurate | Charge-transfer & UV-Vis spectra |

| ω B97XD | 100% (Long-range) | Highly Accurate (CT) | Highly Accurate | Systems with dispersion forces |

Advanced Applications: Optoelectronics & Intramolecular Charge Transfer

In the realm of organic photovoltaics, 1,2,5-thiadiazole is frequently fused with benzene to form benzo[c][1,2,5]thiadiazole (BTD), acting as a potent electron acceptor. When covalently linked to electron-donating units via a π -conjugated bridge, the resulting chromophores exhibit strong Intramolecular Charge Transfer (ICT)[2].

Theoretical calculations reveal that increasing the conjugation length or altering the donor strength directly modulates the HOMO-LUMO gap. FMO analysis confirms that during photoexcitation, electron density successfully migrates from the donor unit's HOMO to the thiadiazole acceptor's LUMO, a prerequisite for generating a photocurrent[2].

Caption: Intramolecular charge transfer pathway in 1,2,5-thiadiazole D-A systems.

Metal Complexes & QTAIM Analysis

Beyond organic electronics, 1,2,5-thiadiazole rings are utilized to modify the periphery of macrocycles, such as in tetrakis(1,2,5-thiadiazole)porphyrazine (TTDPz)[5]. The fusion of these electron-deficient rings induces a strong bathochromic shift (~70 nm) in the Q-band of the electronic absorption spectrum compared to standard porphyrazines[6].

To evaluate the coordination chemistry of these complexes, Quantum Theory of Atoms in Molecules (QTAIM) is employed. By analyzing the electron density laplacian ( ∇2ρ ) at the bond critical points (BCPs) between the central metal and the nitrogen atoms, researchers can quantify the ionic versus covalent character of the coordination bonds[5][6].

Table 2: QTAIM Parameters for Metal-TTDPz Complexes

| Complex | Metal Center | Bond Type | Electron Density Laplacian ( ∇2ρ ) | Interaction Character |

| Ca-TTDPz | Ca(II) | Ca–N | Positive ( >0 ) | High Ionic Contribution |

| Zn-TTDPz | Zn(II) | Zn–N | Positive (Lower than Ca) | Moderate Ionic/Covalent |

| Y-TTDPz | Y(III) | Y–N | Positive | Ionic Interaction |

| Lu-TTDPz | Lu(III) | Lu–N | Positive | Ionic Interaction |

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DFT Study of Molecular and Electronic Structure of Y, La and Lu Complexes with Porphyrazine and Tetrakis(1,2,5-thiadiazole)porphyrazine [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Aldehyde Moiety on 1,2,5-Thiadiazole-3-Carbaldehyde: A Gateway to Novel Chemical Entities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,2,5-Thiadiazole Scaffold

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability.[1] Derivatives of 1,2,5-thiadiazole have demonstrated a wide range of biological activities, including applications as antimicrobial and anti-inflammatory agents.[2] The introduction of a formyl (aldehyde) group at the 3-position of the 1,2,5-thiadiazole ring creates a highly versatile synthetic intermediate, 1,2,5-thiadiazole-3-carbaldehyde. The electron-withdrawing nature of the thiadiazole ring enhances the electrophilicity of the aldehyde carbon, making it a focal point for a variety of chemical transformations. This guide provides a detailed exploration of the key reactions of the aldehyde group on this scaffold, offering researchers the tools to generate diverse libraries of novel compounds for further investigation.

Synthesis of the Starting Material: 1,2,5-Thiadiazole-3-carbaldehyde

A reliable synthesis of 1,2,5-thiadiazole-3-carbaldehyde is crucial for its use as a building block. While several methods for the synthesis of the 1,2,5-thiadiazole ring have been reported, a common route to the 3-carbaldehyde derivative involves the formylation of a pre-functionalized 1,2,5-thiadiazole or the conversion of a suitable precursor. One plausible synthetic route involves the conversion of the corresponding carboxylic acid or its ester derivative. For instance, 1,2,5-thiadiazole-3-carboxylic acid can be reduced to the corresponding alcohol, which is then oxidized to the aldehyde.

Protocol: Synthesis of (1,2,5-Thiadiazol-3-yl)methanol (A Precursor to the Aldehyde)

This protocol outlines the reduction of a 1,2,5-thiadiazole-3-carboxylate derivative to the corresponding alcohol, a key intermediate for the synthesis of the target aldehyde.

Materials:

-

Ethyl 1,2,5-thiadiazole-3-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve ethyl 1,2,5-thiadiazole-3-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1,2,5-thiadiazol-3-yl)methanol.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol: Oxidation of (1,2,5-Thiadiazol-3-yl)methanol to 1,2,5-Thiadiazole-3-carbaldehyde

Materials:

-

(1,2,5-Thiadiazol-3-yl)methanol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon).

Procedure (using PCC):

-

To a stirred suspension of pyridinium chlorochromate (1.5 eq) and silica gel in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, add a solution of (1,2,5-thiadiazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude 1,2,5-thiadiazole-3-carbaldehyde.

-

Purify the crude product by column chromatography on silica gel.

Key Reactions of the Aldehyde Group

The aldehyde functionality on the 1,2,5-thiadiazole ring is a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.

Oxidation to Carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation, providing access to 1,2,5-thiadiazole-3-carboxylic acid, a valuable building block for the synthesis of amides, esters, and other derivatives with potential biological activities.[3]

Causality Behind Experimental Choices: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent. The reaction is typically carried out in an aqueous alkaline or neutral solution. The use of a buffer, such as NaH₂PO₄ in a t-butanol/water solvent system, can provide more controlled conditions for the oxidation of sensitive aldehydes.[4]

Protocol: Oxidation of 1,2,5-Thiadiazole-3-carbaldehyde to 1,2,5-Thiadiazole-3-carboxylic Acid

Materials:

-

1,2,5-Thiadiazole-3-carbaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH) or Sodium Dihydrogen Phosphate (NaH₂PO₄)

-

tert-Butanol (if using buffered conditions)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus.

Procedure:

-

Dissolve 1,2,5-thiadiazole-3-carbaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (or a t-butanol/water mixture with NaH₂PO₄ buffer).

-

Cool the solution to 0-10 °C in an ice bath.

-

Slowly add a solution of potassium permanganate (approximately 1.1 eq) in water to the stirred aldehyde solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction (monitor by TLC).

-

Filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate.

-

Cool the filtrate in an ice bath and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

If any residual permanganate color remains, add a small amount of sodium bisulfite to decolorize the solution.

-

Collect the precipitated 1,2,5-thiadiazole-3-carboxylic acid by filtration, wash with cold water, and dry.

| Reaction | Reagent | Product | Typical Yield | Reference |

| Oxidation | KMnO₄, NaOH(aq) | 1,2,5-Thiadiazole-3-carboxylic acid | Good to Excellent | [5][6] |

Reduction to Alcohol

The reduction of the aldehyde to the corresponding primary alcohol, (1,2,5-thiadiazol-3-yl)methanol, provides a precursor for ethers, esters, and halides, further expanding the synthetic possibilities.

Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[7] It is safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄) and is compatible with a wider range of functional groups. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves as the proton source for the resulting alkoxide.[8]

Protocol: Reduction of 1,2,5-Thiadiazole-3-carbaldehyde to (1,2,5-Thiadiazol-3-yl)methanol

Materials:

-

1,2,5-Thiadiazole-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve 1,2,5-thiadiazole-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude alcohol.

-

Purify by column chromatography if necessary.

| Reaction | Reagent | Product | Typical Yield | Reference |

| Reduction | NaBH₄, MeOH | (1,2,5-Thiadiazol-3-yl)methanol | High | [9][10] |

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the aldehyde carbon on the 1,2,5-thiadiazole ring makes it an excellent substrate for various carbon-carbon bond-forming reactions, which are fundamental in building molecular complexity.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, to form a new carbon-carbon double bond. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.

Causality Behind Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, which deprotonates the active methylene compound to generate a nucleophilic carbanion.[11] The electron-withdrawing nature of the 1,2,5-thiadiazole ring activates the aldehyde towards nucleophilic attack, facilitating the condensation. In some cases, the reaction can proceed efficiently in water or even under solvent-free conditions, aligning with the principles of green chemistry.[12][13]

Protocol: Knoevenagel Condensation of 1,2,5-Thiadiazole-3-carbaldehyde with Malononitrile

Materials:

-

1,2,5-Thiadiazole-3-carbaldehyde

-

Malononitrile

-

Piperidine or Ammonium acetate (catalytic amount)

-

Ethanol or Water

-

Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

-

In a round-bottom flask, dissolve 1,2,5-thiadiazole-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol or water.

-

Add a catalytic amount of piperidine or ammonium acetate.

-

Heat the reaction mixture to reflux (or stir at room temperature if using water as a solvent) and monitor the progress by TLC. Reaction times can vary from a few minutes to several hours.[14]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Caption: Knoevenagel Condensation Workflow.